molecular formula C12H26N2O4 B129731 4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane CAS No. 142273-75-4

4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane

Cat. No. B129731
M. Wt: 262.35 g/mol
InChI Key: YRAWBJRDKMEAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane, commonly known as DO2A, is a macrocyclic ligand that has been extensively used in scientific research. DO2A has a unique structure that allows it to coordinate with a variety of metal ions, making it a versatile tool in various fields of research.

Mechanism Of Action

DO2A acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. The resulting metal complex has unique properties that can be exploited for various applications. The binding of DO2A to metal ions is reversible, making it a useful tool in the design of responsive materials.

Biochemical And Physiological Effects

DO2A has been shown to have low toxicity and is generally considered safe for use in scientific research. However, its effects on biochemical and physiological systems are still under investigation. DO2A has been shown to have potential applications in drug delivery, due to its ability to coordinate with metal ions and form stable complexes.

Advantages And Limitations For Lab Experiments

DO2A has several advantages for use in lab experiments, including its versatility, low toxicity, and reversible binding properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for research involving DO2A. One area of interest is the development of new metal complexes for use in catalysis and other applications. Another area of interest is the use of DO2A in drug delivery systems, where its ability to form stable complexes with metal ions could be exploited. Additionally, further investigation into the biochemical and physiological effects of DO2A could help to expand its potential applications in scientific research.

Synthesis Methods

The synthesis of DO2A involves the reaction of 1,4,7,10-tetraazacyclododecane with paraformaldehyde in the presence of methanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The resulting product is DO2A, which can be further modified to suit specific research needs.

Scientific Research Applications

DO2A has been extensively used in scientific research, particularly in the fields of chemistry, biochemistry, and medical imaging. DO2A is a versatile ligand that can coordinate with a variety of metal ions, making it a useful tool in the synthesis of metal complexes. These metal complexes have been used in various applications, including catalysis, luminescence, and magnetic resonance imaging (MRI).

properties

CAS RN

142273-75-4

Product Name

4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane

Molecular Formula

C12H26N2O4

Molecular Weight

262.35 g/mol

IUPAC Name

4,10-bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane

InChI

InChI=1S/C12H26N2O4/c1-15-11-13-3-7-17-9-5-14(12-16-2)6-10-18-8-4-13/h3-12H2,1-2H3

InChI Key

YRAWBJRDKMEAFS-UHFFFAOYSA-N

SMILES

COCN1CCOCCN(CCOCC1)COC

Canonical SMILES

COCN1CCOCCN(CCOCC1)COC

Origin of Product

United States

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